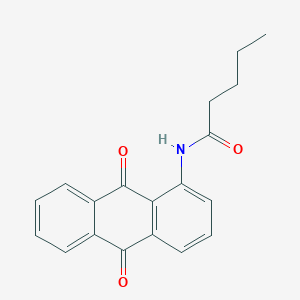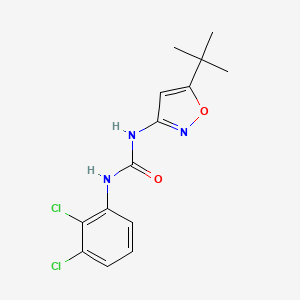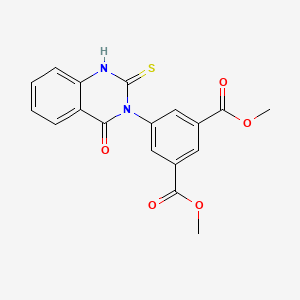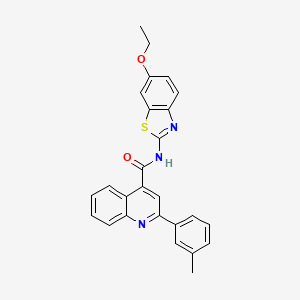![molecular formula C10H10N4O4 B10970003 N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B10970003.png)
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a nitro group and an ethyl chain linked to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Linking the Pyrazole and Furan Rings: The ethyl chain linking the pyrazole and furan rings can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The ethyl chain can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Major Products
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design.
Agrochemistry: The compound is investigated for its potential use as a pesticide or herbicide.
Materials Science:
Mechanism of Action
The mechanism of action of N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-AMINO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE: Similar structure but with an amino group instead of a nitro group.
N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H10N4O4 |
|---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
N-[2-(4-nitropyrazol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H10N4O4/c15-10(9-2-1-5-18-9)11-3-4-13-7-8(6-12-13)14(16)17/h1-2,5-7H,3-4H2,(H,11,15) |
InChI Key |
MIPJIQXIXJWVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B10969942.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10969950.png)

![N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide](/img/structure/B10969964.png)
![2,4-Difluorophenyl (8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether](/img/structure/B10969965.png)
methanone](/img/structure/B10969966.png)
![methyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10969967.png)
![N-(2-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969983.png)
![N-(2-ethylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969992.png)
![4-{[(2-chlorophenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B10969996.png)
![N-(3-cyanothiophen-2-yl)-2-{[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969998.png)
